2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidinosulfonyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and attachment of the piperidinosulfonyl and phenoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The simultaneous vapor-phase reaction has been reported as an advantageous method for obtaining key intermediates in good yield via a simple one-step reaction .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidinosulfonyl group contribute to the compound’s ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
Fluazifop: A selective herbicide that contains a trifluoromethyl group and is used to control grass weeds.
Uniqueness
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidinosulfonyl group, and phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H17F3N2O3S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-9-16(21-12-13)25-14-5-7-15(8-6-14)26(23,24)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 |
InChI Key |
HAEWYVQAAQBYET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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